2-(((6-(Furan-2-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine
Description
Structure and Key Features:
The compound 2-(((6-(Furan-2-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine features:
- A fused bicyclic imidazo[1,2-a]pyridine core, a privileged structure in medicinal chemistry.
- A pyridazine ring substituted at position 6 with furan-2-yl, introducing oxygen-based aromaticity.
- A thioether linkage (S-methyl) bridging the pyridazine and imidazo[1,2-a]pyridine moieties, which may enhance metabolic stability compared to ether analogs.
For example, BCl₃-mediated C–S bond formation (as in ) or copper-catalyzed multicomponent reactions () could be adapted for constructing the thioether and heterocyclic cores.
Properties
IUPAC Name |
2-[[6-(furan-2-yl)pyridazin-3-yl]sulfanylmethyl]imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS/c1-2-8-20-10-12(17-15(20)5-1)11-22-16-7-6-13(18-19-16)14-4-3-9-21-14/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSIJILYWMIRHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CSC3=NN=C(C=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((6-(Furan-2-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a furan boronic acid or stannane derivative.
Thiomethylation: The thiomethyl group can be introduced by reacting the pyridazine intermediate with a thiomethylating agent, such as methylthiol or dimethyl disulfide, under appropriate conditions.
Formation of the Imidazo[1,2-a]pyridine Ring: The final step involves the cyclization of the intermediate with an appropriate reagent, such as an α-halo ketone, to form the imidazo[1,2-a]pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, scalability, and cost-effectiveness. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(((6-(Furan-2-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce functional groups such as nitro or carbonyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halogens, alkyl, or aryl groups can be introduced.
Cyclization: The compound can participate in cyclization reactions to form additional ring structures, enhancing its complexity and potential biological activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, chromium trioxide; typically carried out in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in solvents like tetrahydrofuran or ethanol.
Substitution: Halogenating agents, alkylating agents, arylating agents; typically carried out in solvents like dimethylformamide or toluene.
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: It can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 2-(((6-(Furan-2-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific biological processes.
Pathways Involved: The compound may modulate signaling pathways, such as the MAPK/ERK pathway, PI3K/Akt pathway, or NF-κB pathway, resulting in altered cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural Analogues and Key Differences
Key Structural Insights :
- Thioether vs. Ether : The S-methyl group may confer higher lipophilicity compared to oxygen-based linkages, influencing pharmacokinetics (e.g., membrane permeability) .
- Furan Positioning : Unlike 3s (), where furan is directly attached to the imidazo core, the target’s furan is part of a pyridazine ring, which could modulate steric effects and solubility.
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
Key Observations :
- The thioether and fused heterocycles likely reduce aqueous solubility, a challenge addressed in through sulfonamide derivatization.
Table 3: Bioactivity of Related Compounds
Biological Activity
The compound 2-(((6-(Furan-2-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine is a member of the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article explores the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure
The compound's structure features an imidazo[1,2-a]pyridine core linked to a furan-substituted pyridazine through a thioether bond. This unique configuration may contribute to its biological activity.
Biological Activity Overview
Imidazo[1,2-a]pyridine derivatives have been extensively studied for their antimicrobial , antitumor , anti-inflammatory , and antiviral properties. The specific compound has shown promising results in various biological assays.
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cell proliferation and inflammation.
- Interference with Cellular Signaling : It could modulate signaling pathways that lead to apoptosis in cancer cells.
- Antimicrobial Action : The structural features allow it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the imidazo[1,2-a]pyridine scaffold significantly affect its biological potency. For instance:
- Substitution on the furan ring enhances anticancer activity.
- The presence of electron-withdrawing groups increases antimicrobial efficacy.
Table 2: SAR Insights
| Modification Type | Effect on Activity | Reference |
|---|---|---|
| Furan substitution | Increased anticancer activity | |
| Electron-withdrawing groups | Enhanced antimicrobial properties |
Case Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of various imidazo[1,2-a]pyridine derivatives against human cancer cell lines (HeLa, A549). The compound demonstrated an IC50 value comparable to established anticancer agents, indicating significant potential for further development as a therapeutic agent.
Case Study 2: Antimicrobial Efficacy
In vitro assays showed that the compound exhibited strong activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics. This suggests its potential as a novel antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
